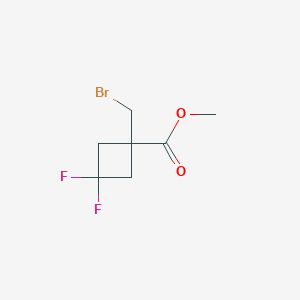

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate

Description

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate is a brominated cyclobutane derivative characterized by a bromomethyl group and two fluorine atoms on the cyclobutane ring, along with a methyl ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where cyclobutane scaffolds are valued for their conformational rigidity and metabolic stability.

Properties

IUPAC Name |

methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2O2/c1-12-5(11)6(4-8)2-7(9,10)3-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYVOAYDKQGBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)(F)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate typically involves the bromination of a suitable precursor, such as a cyclobutane derivative, followed by esterification. One common method involves the reaction of 3,3-difluorocyclobutanone with bromine in the presence of a suitable catalyst to introduce the bromomethyl group. The resulting intermediate is then treated with methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a carboxylic acid or ketone.

Scientific Research Applications

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluorocyclobutane ring can influence the compound’s binding affinity and specificity, while the methyl ester group can affect its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate and related cyclobutane derivatives:

Biological Activity

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate is a cyclobutane derivative characterized by its unique structural features, including a bromomethyl group and two fluorine atoms. This compound has garnered interest in various fields, particularly in synthetic organic chemistry and biological research due to its potential biological activities and applications.

- Molecular Formula : C₇H₈BrF₂O₂

- Molecular Weight : Approximately 227.04 g/mol

- Structural Features : The presence of halogen substituents (bromine and fluorine) enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate is primarily influenced by its structural components:

- Bromomethyl Group : Acts as an electrophile, capable of participating in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.

- Difluorocyclobutane Ring : Influences binding affinity and specificity towards biological targets.

- Methyl Ester Group : Affects solubility and stability, which are critical for biological interactions.

Biological Applications

The compound's unique structure allows it to be utilized in various biological contexts:

- Enzyme Probes : Due to its electrophilic nature, it can be used to study enzyme mechanisms by modifying enzyme activity through covalent bonding.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate to be explored in this area.

- Pharmaceutical Development : Its role as a building block in the synthesis of more complex molecules makes it valuable in drug discovery and development.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 1-(chloromethyl)-3,3-difluorocyclobutane-1-carboxylate | C₇H₈ClF₂O₂ | Contains chlorine instead of bromine |

| Methyl 1-(iodomethyl)-3,3-difluorocyclobutane-1-carboxylate | C₇H₈IF₂O₂ | Iodine substitution may enhance reactivity |

| Methyl 1-(bromomethyl)-3-fluorocyclobutane-1-carboxylate | C₇H₈BrF | Different fluorine positioning affects properties |

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate?

A plausible synthesis involves bromination of a preformed cyclobutane intermediate. For example, bromination of a methyl carboxylate-substituted cyclobutane precursor using reagents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic conditions can introduce the bromomethyl group. Similar methodologies are validated in the synthesis of bromomethyl-trifluoromethylbenzene derivatives, where DBDMH selectively brominates methyl groups . Characterization via H/C NMR and HRMS is critical to confirm regiochemical outcomes .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (H, C, F) are essential. HRMS confirms molecular mass and isotopic patterns (e.g., bromine’s signature doublet), while NMR resolves stereoelectronic effects from fluorine and cyclobutane ring strain. For example, F NMR can detect coupling between fluorine atoms and adjacent protons, aiding in verifying the 3,3-difluoro substitution .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Brominated compounds often exhibit acute toxicity and reactivity. Refer to protocols for analogous bromomethyl derivatives, such as using fume hoods, nitrile gloves, and explosion-proof refrigeration. Sittig’s Handbook highlights UN/NA codes (e.g., UN2341 for brominated alkanes) and recommends neutralization of residual bromine with sodium thiosulfate .

Q. How does solubility in common organic solvents influence reaction design?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s ester and bromomethyl groups. QSPR models predict logP values to optimize solvent selection, ensuring homogeneous reaction conditions. For instance, cyclobutane derivatives with fluorine substituents show increased solubility in dichloromethane compared to alkanes .

Q. How can chromatographic methods determine the purity of this compound?

Reverse-phase HPLC with UV detection (210–254 nm) or GC-MS (for volatile derivatives) are standard. Certificates of Analysis from providers like Dr. Ehrenstorfer emphasize ≥95% purity thresholds, validated using calibrated internal standards .

Advanced Research Questions

Q. How do electron-withdrawing difluorine substituents influence the bromomethyl group’s reactivity in nucleophilic substitutions?

The 3,3-difluoro groups increase electrophilicity at the bromomethyl site by reducing electron density via inductive effects. Computational studies (DFT) on analogous systems reveal lowered LUMO energy at the C-Br bond, accelerating SN2 reactions with amines or thiols. Kinetic assays comparing fluorinated vs. non-fluorinated analogs can quantify this effect .

Q. What strategies mitigate cyclobutane ring strain during functionalization reactions?

Ring strain (≈26 kcal/mol in cyclobutane) destabilizes intermediates. Using low-temperature (-78°C) lithiation or strain-release alkylation (e.g., with Grignard reagents) minimizes undesired ring-opening. Fragment-based drug design studies demonstrate that substituent steric bulk (e.g., methyl carboxylate) stabilizes transition states .

Q. How can computational chemistry predict regioselectivity in substitution reactions?

Q. What challenges arise in enantioselective synthesis of derivatives, and which chiral catalysts are promising?

The planar cyclobutane ring complicates asymmetric induction. Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) or Rhodium-catalyzed C–H activation have enabled enantioselective alkylation in related systems. F NMR can monitor enantiomeric excess via diastereomeric shift reagents .

Q. What role does the methyl carboxylate group play in stabilizing the cyclobutane ring under thermal stress?

The ester’s electron-withdrawing effect redistributes ring strain, delaying ring-opening. Thermogravimetric analysis (TGA) of methyl 2-cyanocyclobutane-1-carboxylate shows decomposition onset at 180°C, compared to 150°C for non-ester analogs. MD simulations further reveal reduced ring puckering amplitudes in ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.